N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3S/c22-15-3-1-2-14(9-15)21-25-24-18-6-7-20(26-27(18)21)31-11-19(28)23-10-13-4-5-16-17(8-13)30-12-29-16/h1-9H,10-12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOAEAAJZDMXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological activity, focusing on its anticancer properties and antiviral mechanisms.
Chemical Structure
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a triazolo-pyridazine scaffold. This structural diversity is believed to contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro Studies : A related compound showed IC50 values of 2.38 µM for HepG2 cells and 1.54 µM for HCT116 cells, indicating significant antiproliferative activity compared to standard drugs like doxorubicin (IC50: 7.46 µM for HepG2) .
- Mechanisms of Action : The anticancer mechanisms include inhibition of EGFR tyrosine kinase and induction of apoptosis via the mitochondrial pathway. Notably, compounds with similar structures have been shown to activate caspase pathways and downregulate anti-apoptotic proteins like Bcl-2 .
Antiviral Activity
The antiviral potential of this compound is also noteworthy:
- Influenza A Virus : The compound's structural analogs have been investigated as small molecule inhibitors of influenza A RNA-dependent RNA polymerase. These studies suggest that modifications in the chemical structure can enhance antiviral activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Benzo[d][1,3]dioxole moiety | Enhances interaction with biological targets |
| Triazolo-pyridazine scaffold | Increases binding affinity to viral enzymes |
| Fluorophenyl substitution | Potentially improves selectivity and potency |
Case Studies
Several case studies have explored the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with several acetamide derivatives, triazoles, and fluorinated aromatic systems. Below is a comparative analysis based on structural analogs identified in the evidence:
Core Heterocyclic Systems
Analysis: The target compound’s fused triazolopyridazine core distinguishes it from non-fused triazole derivatives (e.g., ). Fused systems often exhibit improved binding to enzymes or receptors due to increased aromatic surface area and conformational rigidity .
Substituent Profiles
Analysis : The 3-fluorophenyl group in the target compound balances electronegativity and lipophilicity, whereas bromo/chloro substituents in analogs () may reduce metabolic stability. The benzodioxole moiety could offer superior solubility compared to purely halogenated derivatives .
Physicochemical Comparison
Note: The benzodioxole group in the target compound may improve aqueous solubility relative to halogenated analogs .
Q & A
Q. Advanced Research Focus
- Solubility Prediction: Use tools like ALOGPS to calculate logP and identify hydrophilic substituents (e.g., –OH, –COOH) that enhance aqueous solubility.
- Molecular Dynamics (MD): Simulate interactions in explicit solvent to assess conformational stability.
- Fragment-Based Design: Introduce solubilizing groups (e.g., PEG chains) at non-critical positions, avoiding the pharmacophore (e.g., triazolo-pyridazine core). ’s synthesis of pyridazine derivatives with methoxy groups illustrates how substituents balance solubility and activity .
What strategies validate the compound’s mechanism of action when initial target hypotheses are inconclusive?
Q. Advanced Research Focus
- Chemoproteomics: Use affinity-based probes (e.g., photoaffinity labeling) to pull down interacting proteins from cell lysates.
- CRISPR-Cas9 Screening: Perform genome-wide knockout screens to identify genes whose loss confers resistance/sensitivity.
- Transcriptomics: Compare gene expression profiles (RNA-seq) of treated vs. untreated cells to infer pathways. ’s antioxidant study employed similar multi-omics validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
